molecular formula C12H10O3 B13838590 6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one

6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one

Cat. No.: B13838590
M. Wt: 202.21 g/mol
InChI Key: QALSQFPMUVNNBI-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes both hydroxyl and phenyl groups attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines. This reaction typically requires irradiation with visible light and can be carried out in ethanol or ethanol-DMSO at temperatures below 38°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The hydroxyl and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and solvents like ethanol or DMSO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated cyclohexadienone derivatives.

Scientific Research Applications

6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one involves its ability to undergo photolytic cleavage, generating reactive intermediates like ketenes. These intermediates can then react with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific applications and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one is unique due to its combination of hydroxyl and phenyl groups, which provide distinct reactivity and versatility in various chemical reactions. Its ability to undergo photolytic cleavage and form reactive intermediates makes it particularly valuable in scientific research and industrial applications .

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

6-hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,11,13-14H

InChI Key

QALSQFPMUVNNBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(C2=O)O)O

Origin of Product

United States

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